molecular formula C22H18N2O5S B2444252 N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide CAS No. 888455-96-7

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2444252
CAS No.: 888455-96-7
M. Wt: 422.46
InChI Key: MXPRMOANFDCDMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a complex synthetic compound with a molecular formula of C22H18N2O5S and a molecular weight of 422.46 g/mol. It is part of a class of benzofuran-2-carboxamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research for their potential as modular scaffolds in drug discovery . The structure incorporates both a benzofuran moiety, known for its presence in various bioactive molecules, and a thiophene ring, a five-membered heterocycle that contributes to the compound's electronic properties and potential for diverse biological interactions . This compound is intended for research and development applications only. It is not designed for human therapeutic use or veterinary applications. Researchers can obtain this product with a stated purity of 95%+ .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-27-16-10-9-13(12-17(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)29-20)24-21(25)18-8-5-11-30-18/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRMOANFDCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation of the aromatic ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

    Thiophene Amide Formation: The thiophene-2-amido group can be introduced via amide coupling reactions using reagents like EDCI or DCC.

    Final Coupling: The final step involves coupling the benzofuran core with the thiophene amide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized temperature, solvent, and catalyst conditions.

    Purification Techniques: Employing efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: Reduction of the amide group to amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or reduced amide derivatives.

    Substitution Products: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested : The compound has shown effectiveness against human liver carcinoma (HepG-2) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation, attributed to the compound's ability to interfere with cellular signaling pathways.
  • IC50 Values : In comparative studies, this compound exhibited IC50 values similar to or lower than established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its capability to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Evaluation

  • Methodology : The DPPH radical scavenging assay was employed to assess the antioxidant capacity.
  • Results : The compound demonstrated a scavenging activity that was significantly higher than that of ascorbic acid, a well-known antioxidant. This suggests that it may play a role in protecting cells from oxidative damage and could be beneficial in preventing cancer progression.

Drug Development Applications

Given its promising biological activities, this compound serves as a valuable lead compound in drug development.

Potential Applications in Therapeutics

  • Combination Therapies : Its ability to enhance the efficacy of existing treatments makes it a candidate for combination therapies in oncology.
  • Formulation Development : Research into suitable drug delivery systems is ongoing to improve the bioavailability and therapeutic index of this compound.

Summary Table of Biological Activities

Activity TypeTested Cell LinesIC50 Values (µM)Comparison Agent
AnticancerHepG-2Similar to DoxorubicinDoxorubicin
MDA-MB-231Lower than DoxorubicinDoxorubicin
AntioxidantDPPH Scavenging AssayHigher than Ascorbic AcidAscorbic Acid

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:

Uniqueness

  • The presence of both methoxy groups and thiophene moiety in this compound may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C23H20N2O5S
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : N-(3,4-dimethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
  • Purity : Typically 95%.

The compound features a unique structure that incorporates a benzofuran ring, a thiophene moiety, and a dimethoxyphenyl group. These structural components contribute to its potential biological activities, including anticancer and antiviral effects. The presence of the thiophene ring is particularly noteworthy as it enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties:

  • In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and others. For instance, related compounds in the same class have reported IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-712.8
DoxorubicinMCF-73.13

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • Anti-Tobacco Mosaic Virus (TMV) : Studies indicate that derivatives containing thiophene moieties exhibit significant antiviral activity against TMV, with induction potencies reaching up to 61.03% at specific concentrations .
CompoundConcentration (µg/mL)Induction Activity (%)Reference
Thiophene Derivative5061.03
Ninamycin (Control)5054.93

Case Studies

  • Study on Anticancer Effects :
    • A study conducted by Hosny et al. evaluated various benzofuran derivatives for their anticancer activity against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting their potential as effective anticancer agents .
  • Evaluation of Antiviral Properties :
    • In another study focusing on antiviral activity against TMV, the thiophene-containing compounds demonstrated enhanced protective effects compared to standard antiviral drugs, indicating their dual role as plant elicitors and antiviral agents .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with thiophene-2-amide and 3,4-dimethoxyphenylamine. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions .
  • Solvent Optimization : Acetonitrile or DMF under reflux (e.g., 1 hour at 80°C) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Amide CouplingEDCI/HOBt, DMF, RT, 24h6590
Reflux in MeCN80°C, 1h7892
PurificationEthyl acetate/hexane (3:7)7098

Q. What spectroscopic and computational methods are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 469.87 for [M+H]+^+) .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and optimize 3D conformation .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl or altering thiophene substituents) .
  • Data Contradiction Analysis : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding variables. For example, a 3,4-dimethoxy group may enhance membrane permeability but reduce target binding affinity due to steric hindrance .
    • Data Table :
DerivativeSubstituent (R)IC50_{50} (µM)LogP
Parent Compound3,4-dimethoxy0.453.2
Analog 14-chloro1.204.1
Analog 23-fluoro0.853.5

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain single crystals. Avoid solvents with high volatility .
  • Refinement Challenges : Flexible methoxy and thiophene groups may cause disorder. Apply SHELXL restraints (e.g., DFIX for bond lengths) and TLS parameters to model thermal motion .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Set grid boxes to encompass ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from amide groups) using Schrödinger’s Phase .

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